3-methyl-4-nitro-1H-indole
Overview
Description
3-methyl-4-nitro-1H-indole is an organic compound . It belongs to the indole family . The compound is also known as Skatole . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor . In low concentrations, it has a flowery smell and is found in several flowers and essential oils, including those of orange blossoms, jasmine, and Ziziphus mauritiana .
Synthesis Analysis
Skatole can be synthesized via the Fischer indole synthesis . It is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular formula of this compound is C9H9N . The molecular weight is 131.1745 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical and Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a melting point of 93 to 95 °C and a boiling point of 265 °C . It is insoluble in water .Scientific Research Applications
Chemical Reactions and Derivatives
- Indoles, including 3-methyl-4-nitro-1H-indole, undergo complex reactions with nitrogen dioxide, resulting in the formation of various nitro indoles. Nitrosation with nitrous acid leads to different derivatives, as observed in a study by Astolfi et al. (2006) (Astolfi et al., 2006).
- Bhat et al. (2017) synthesized a compound derived from 1H-indole, highlighting its structural, vibrational, and NMR spectroscopic properties, emphasizing the diversity of indole derivatives in scientific research (Bhat et al., 2017).
Synthetic Methods and Applications
- Du et al. (2011) developed a novel procedure for synthesizing 1H-indole derivatives, demonstrating the scope of synthetic methods available for modifying indoles including this compound (Du et al., 2011).
- The synthesis of indoles through palladium-catalyzed reactions, as researched by Söderberg et al. (2003), presents a significant method for creating various indole compounds, including those similar to this compound (Söderberg et al., 2003).
Pharmacological and Biological Research
- The synthesis of optically pure tryptamine precursors, which are important for pharmaceutical and biological research, was demonstrated by Chen et al. (2013) using indolylnitroalkenes, closely related to this compound (Chen et al., 2013).
Advanced Material and Corrosion Inhibition Research
- Ahmed (2018) synthesized 5-Nitro isatin derivatives, closely related to the indole structure, for corrosion inhibition in materials, showcasing the application of indole derivatives in material science (Ahmed, 2018).
Safety and Hazards
Future Directions
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . Future research may focus on the development of new synthesis methods and the exploration of the biological potential of indole derivatives .
Properties
IUPAC Name |
3-methyl-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHPFAGQBYKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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